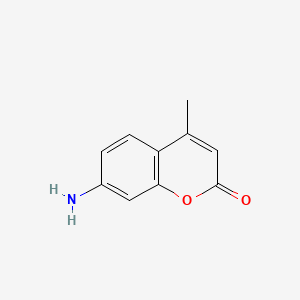

7-Amino-4-methylcoumarin

Beschreibung

7-Amino-4-methylcoumarin has been reported in Nicotiana tabacum with data available.

RN given refers to parent cpd

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNDAGDHSLMOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885333 | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDS] | |

| Record name | Coumarin 120 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26093-31-2 | |

| Record name | 7-Amino-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26093-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026093312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 120 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Amino-4-methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINO-4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCY3JCT44X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Amino-4-methylcoumarin via the Pechmann Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 7-Amino-4-methylcoumarin, a crucial intermediate in the production of fluorescent probes and bioactive compounds.[1] The core of this guide focuses on the Pechmann reaction, a classic and versatile method for coumarin synthesis.[2][3] We will explore various catalytic systems, optimized reaction conditions, and detailed experimental protocols to equip researchers with the necessary knowledge for efficient and high-yield synthesis.

The Pechmann Reaction: An Overview

The Pechmann reaction is a condensation reaction between a phenol and a β-ketoester in the presence of an acid catalyst to form a coumarin.[3][4] In the synthesis of this compound, m-aminophenol serves as the phenolic component and ethyl acetoacetate is the typical β-ketoester.

The reaction is valued for its simplicity and the use of readily available starting materials.[2] However, traditional methods often rely on harsh acid catalysts like concentrated sulfuric acid, which can be corrosive and lead to unwanted side products.[1][5] Modern advancements have introduced a variety of heterogeneous and reusable catalysts to make the process more environmentally friendly and efficient.[1][2]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Pechmann reaction proceeds through a series of acid-catalyzed steps, including transesterification, intramolecular cyclization (an electrophilic aromatic substitution), and dehydration.

Reaction Mechanism

Caption: The reaction mechanism of the Pechmann condensation for this compound synthesis.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Comparative Data on Catalytic Systems

A variety of catalysts have been employed for the Pechmann synthesis of this compound. The choice of catalyst significantly impacts reaction conditions and yield. Below is a summary of quantitative data from various studies.

| Catalyst | Reactant Ratio (m-aminophenol:ethyl acetoacetate) | Temperature (°C) | Time | Yield (%) | Conditions | Reference |

| Nano-crystalline sulfated-zirconia | 1:1 (molar) | 110 | 2 min | ~100 | Solvent-free | [1][5] |

| InCl₃ (3 mol%) | 1:1 (molar) | Room Temperature | 10 min | 92 | High-Speed Ball Milling | [2] |

| Concentrated H₂SO₄ | Not specified | 5 (addition), then RT | 18 h | 88 | - | [6] |

| Amberlyst-15 | 1:1.1 (molar) | 110 | 100 min | 95 | Solvent-free | [7] |

| Montmorillonite K-10 | Not specified | Not specified | 30 min | 66 | Microwave irradiation | [1] |

Detailed Experimental Protocols

The following protocols are based on procedures reported in the scientific literature, providing a starting point for laboratory synthesis.

Protocol 1: Synthesis using Nano-crystalline Sulfated-Zirconia (Solvent-Free)

This protocol is adapted from a study demonstrating a highly efficient and rapid synthesis.[1]

-

Materials:

-

m-aminophenol

-

Ethyl acetoacetate

-

Nano-crystalline sulfated-zirconia catalyst

-

-

Procedure:

-

In a round-bottom flask, take a 1:1 molar ratio of m-aminophenol and ethyl acetoacetate.

-

Add the nano-crystalline sulfated-zirconia catalyst. The catalyst amount can be optimized, but a small catalytic amount is reported to be effective.[1]

-

Heat the reaction mixture to 110 °C with stirring.

-

The reaction is reported to go to completion within 2 minutes.[1][5] Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, the solid catalyst can be removed by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Protocol 2: Mechanochemical Synthesis using Indium(III) Chloride

This environmentally friendly protocol utilizes a high-speed ball mill and avoids the use of solvents.[2]

-

Materials:

-

m-aminophenol (0.31 g, 2.84 mmol)

-

Ethyl acetoacetate (0.37 g, 2.84 mmol)

-

Indium(III) chloride (InCl₃) (19 mg, 3 mol%)

-

-

Procedure:

-

Place m-aminophenol, ethyl acetoacetate, and InCl₃ into a milling jar.

-

Mill the mixture in a high-speed ball mill mixer at room temperature for 10 minutes.

-

After milling, a yellow solid is obtained.

-

The product can be purified by recrystallization from ethanol. The reported yield is 92%.[2]

-

Protocol 3: Conventional Synthesis using Concentrated Sulfuric Acid

This protocol describes a more traditional approach to the Pechmann condensation.[6]

-

Materials:

-

Resorcinol (as a representative phenol, though the original study used it to make the 7-hydroxy derivative, the procedure is analogous for m-aminophenol)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add a mixture of resorcinol and ethyl acetoacetate to the cold sulfuric acid with stirring, maintaining the temperature at 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 18 hours.

-

Pour the reaction mixture into crushed ice with stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization. The reported yield for the 7-hydroxy derivative was 88%.[6]

-

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

-

Melting Point: 220–224 °C (from ethanol)[2]

-

Infrared (IR) Spectroscopy (KBr, νmax/cm⁻¹): 3337–3245 (N-H stretching), 3072, 2984, 1680 (C=O stretching), 1542.[2]

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 2.29 (3H, s, 4-CH₃), 5.90 (1H, s, 3-H), 6.09 (2H, s, NH₂), 6.40 (1H, d, J = 1.9 Hz, 8-H), 6.56 (1H, dd, J = 8.5, 2.0 Hz, 6-H), 7.40 (1H, d, J = 8.6 Hz, 5-H).[2]

Conclusion

The Pechmann reaction remains a highly relevant and adaptable method for the synthesis of this compound. While traditional acid catalysis is effective, modern approaches using solid acid catalysts or mechanochemistry offer significant advantages in terms of reaction time, yield, and environmental impact. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important compound for various applications in drug discovery and fluorescence-based assays.

References

A Technical Guide to the Microwave-Assisted Synthesis of 7-Amino-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the efficient, microwave-assisted synthesis of 7-Amino-4-methylcoumarin, a crucial scaffold in medicinal chemistry and material science. We provide a comprehensive overview of the synthetic protocols, a comparison with classical methods, and a summary of the key reaction parameters to facilitate its adoption in research and development.

Introduction: The Significance of this compound

Coumarins, a class of benzopyrone derivatives, are prevalent in various plant species and exhibit a wide array of biological activities. Among them, 7-substituted coumarins are of particular interest. This compound, specifically, serves as a vital intermediate in the synthesis of bioactive compounds and is widely used as a fluorescent label and laser dye.[1] The amino group at the 7-position has been suggested to be an effective substitute for a hydroxyl group in conferring antioxidant properties.[1]

Traditionally, the synthesis of coumarins is achieved through the Pechmann condensation, a reaction that typically requires harsh conditions, long reaction times, and often results in the formation of undesired byproducts.[1][2] Modern synthetic chemistry has sought to overcome these limitations through the application of microwave irradiation, a technique that offers rapid heating, increased reaction rates, and often improved product yields.

The Pechmann Condensation: Classical vs. Microwave-Assisted Synthesis

The Pechmann condensation is a widely employed method for synthesizing 4-substituted coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[2]

Classical Approach: Limitations and Challenges

Conventional methods for the Pechmann condensation often involve the use of strong Brønsted acids like sulfuric acid, hydrochloric acid, or phosphoric acid, or Lewis acids such as aluminum chloride.[2] These classical approaches suffer from several drawbacks:

-

Harsh Reaction Conditions: Often requiring high temperatures and strong acids, which can lead to substrate degradation and side reactions.

-

Long Reaction Times: Many classical procedures require several hours to days for completion.[1]

-

Environmental Concerns: The use of large quantities of corrosive and hazardous acids poses environmental and disposal challenges.

-

Low to Moderate Yields: The yields of the desired coumarin can be variable and are often not optimal.

Microwave-Assisted Synthesis: A Greener, More Efficient Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. In the context of the Pechmann condensation for synthesizing this compound, microwave irradiation offers significant advantages:

-

Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes with microwave assistance.[1][3]

-

Improved Yields: Microwave heating can lead to higher conversion rates and improved product yields.[1][3]

-

Milder Reaction Conditions: The use of solid acid catalysts in conjunction with microwave irradiation often allows for solvent-free reactions, reducing the environmental impact.[2][4]

-

Enhanced Selectivity: In some cases, microwave heating can lead to cleaner reactions with fewer byproducts.

Key Parameters in Microwave-Assisted Synthesis

The success of the microwave-assisted synthesis of this compound is dependent on several key parameters, which are summarized in the tables below. The primary reaction involves the condensation of m-aminophenol with ethyl acetoacetate.

Catalyst Performance

A variety of solid acid catalysts have been successfully employed in the microwave-assisted Pechmann condensation. The choice of catalyst significantly impacts the reaction efficiency.

| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| Nano-crystalline sulfated-zirconia | m-aminophenol, Ethyl acetoacetate | 110 | 2 min | ~100 | [1] |

| FeF₃ | Phenols, Ethyl acetoacetate | Not specified | Not specified | Good yields | [4] |

| Graphite on montmorillonite K-10 | m-aminophenol, Ethyl acetoacetate | Not specified | 30 min | 66 | [1] |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 100 | 20 min | 97 (for 7-hydroxy-4-methylcoumarin) | [2] |

Comparative Reaction Conditions: Conventional vs. Microwave

The advantages of microwave-assisted synthesis become evident when comparing reaction times and yields with conventional heating methods.

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave | Nano-crystalline sulfated-zirconia | 150 | 15 min | 99 (for 7-hydroxy derivative) | [1] |

| Conventional | Nano-crystalline sulfated-zirconia | 170 | 3 h | 94 (for 7-hydroxy derivative) | [1] |

| Conventional | Concentrated H₂SO₄ | Not specified | 12-24 h | Not specified | [1] |

Experimental Protocols

While specific microwave parameters (power, ramp time) are often instrument-dependent, the following provides a general yet detailed methodology for the synthesis of this compound based on reported procedures.

General Procedure using Nano-crystalline Sulfated-Zirconia

This protocol is based on the highly efficient synthesis reported using a nano-crystalline sulfated-zirconia catalyst.[1]

Materials:

-

m-Aminophenol

-

Ethyl acetoacetate

-

Nano-crystalline sulfated-zirconia catalyst

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave-safe reaction vessel, combine m-aminophenol and ethyl acetoacetate in a 1:1 molar ratio.

-

Add a catalytic amount of nano-crystalline sulfated-zirconia. The optimal catalyst loading should be determined empirically, but a low weight ratio of catalyst to reactants is typically sufficient.

-

Place the reaction vessel in a microwave reactor and irradiate at 110°C for 2 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product can be purified by recrystallization from ethanol to yield pure this compound.

Visualizing the Process

To better understand the chemical transformation and the experimental setup, the following diagrams are provided.

The Pechmann Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Pechmann condensation.

Caption: The Pechmann condensation mechanism for the synthesis of this compound.

Experimental Workflow

The logical flow of the microwave-assisted synthesis is depicted in the following workflow diagram.

Caption: A generalized workflow for the microwave-assisted synthesis of this compound.

Conclusion

The microwave-assisted synthesis of this compound via the Pechmann condensation represents a significant advancement over classical synthetic methods. The use of microwave irradiation, particularly in conjunction with solid acid catalysts, offers a rapid, efficient, and environmentally benign route to this important chemical intermediate. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully implement this modern synthetic approach in their laboratories. The dramatic reduction in reaction times and the potential for increased yields make this a highly attractive method for both small-scale research and larger-scale production.

References

- 1. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Microwave-assisted preparation, structural characterization, lipophilicity, and anti-cancer assay of some hydroxycoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to 7-Amino-4-methylcoumarin Derivatives as Fluorescent Probes

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) and its derivatives represent a cornerstone in the development of fluorescent probes for a myriad of biological applications. Renowned for their robust photophysical properties, including strong blue fluorescence and high sensitivity, AMC-based probes have become indispensable tools in drug discovery, diagnostics, and fundamental biological research. The core principle behind their utility lies in the significant change in fluorescence upon a specific molecular recognition event. Typically, the 7-amino group of the coumarin is conjugated to a recognition moiety, such as a peptide sequence for a specific protease, which quenches the fluorescence of the AMC core. Enzymatic cleavage or other targeted interactions release the free AMC, resulting in a dramatic increase in fluorescence that can be readily quantified.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes exceptionally sensitive. This in-depth technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of AMC derivatives, complete with detailed experimental protocols and workflow diagrams to facilitate their effective implementation in the laboratory.

Core Concepts and Photophysical Properties

The fluorescence of this compound is attributed to its conjugated electron system.[1] Modification of the 7-amino group through covalent linkage to another molecule, such as a peptide, alters this conjugated system, leading to a phenomenon known as static quenching. This results in a significant decrease in fluorescence intensity and a shift in the excitation and emission wavelengths.[1] Upon enzymatic cleavage of the attached moiety, the free AMC is liberated, restoring the original conjugated system and leading to a substantial increase in fluorescence. This principle of quenching and dequenching is the foundation of AMC-based "turn-on" fluorescent probes.

The photophysical properties of AMC and its derivatives can be tuned by various substitutions on the coumarin ring. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the excitation and emission wavelengths, as well as the quantum yield.[2]

Quantitative Data of Selected this compound Derivatives

For ease of comparison, the following table summarizes the key photophysical properties of this compound and some of its notable derivatives.

| Compound Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |

| This compound | AMC | 341-351 | 430-441 | ~0.5 | Ethanol/Methanol | [3][4] |

| 7-Amino-4-carbamoylmethylcoumarin | ACC | 380 | 460 | ~3-fold > AMC | Aqueous Buffer | [5] |

| 7-Ethylamino-6-methyl-4-methylcoumarin | Coumarin 2 | 365 | 470 | Not Reported | Water | [2] |

| 4-Methyl-7-diethylaminocoumarin | Coumarin 1 | 375 | 456 | Not Reported | Water | [2] |

| 6-Hydroxy-7-amino-4-methylcoumarin | Knightletin | ~360 | ~440 | 0.81 | Methanol | [4] |

| 7-Methoxycoumarin-4-acetic acid | 308 | 378 | 0.18 | Methanol | [6] |

Synthesis of this compound-Based Probes

The synthesis of AMC-based probes typically involves the coupling of a recognition moiety to the 7-amino group of the coumarin core. For enzyme substrates, this often entails the synthesis of a peptide sequence with a C-terminal carboxyl group that can be activated and then reacted with the amino group of AMC.

General Synthesis of an Aminoacyl-AMC Derivative

A common method for synthesizing aminoacyl-AMC derivatives involves the in situ formation of a selenocarboxylate intermediate of a protected amino acid, followed by amidation with 7-azido-4-methylcoumarin.[3]

Materials:

-

Nα-protected amino acid

-

N-methylpiperidine

-

Isopropyl chloroformate in toluene

-

Sodium hydroselenide (NaHSe) solution

-

7-Azido-4-methylcoumarin

-

Tetrahydrofuran (THF)

Protocol:

-

Dissolve the Nα-protected amino acid and N-methylpiperidine in THF.

-

Add a solution of isopropyl chloroformate in toluene at -15 °C under a nitrogen atmosphere and stir for 20 minutes.

-

Add the resulting mixed anhydride solution to a freshly prepared NaHSe solution.

-

To the resulting Nα-protected amino selenocarboxylate, add a solution of 7-azido-4-methylcoumarin in THF.

-

The desired Nα-protected aminoacyl-AMC can then be purified using standard chromatographic techniques.

Experimental Protocols and Applications

AMC-based probes have found widespread use in a variety of applications, most notably in the detection of enzyme activity and metal ions.

Enzyme Activity Assays

The most prevalent application of AMC derivatives is in the development of fluorogenic substrates for a wide range of enzymes, particularly proteases.

This protocol describes a fluorometric assay for caspase-3, a key enzyme in apoptosis, using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[7]

Materials:

-

Cell lysate or purified enzyme

-

Ac-DEVD-AMC substrate

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well microplate (black, clear bottom recommended)

-

Fluorometric microplate reader

Protocol:

-

Prepare cell lysates from apoptotic and non-apoptotic cells.

-

In a 96-well plate, add cell lysate to the assay buffer.

-

Initiate the reaction by adding the Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[7]

-

The amount of liberated AMC is proportional to the caspase-3 activity in the sample.

4-Methylumbelliferyl-β-D-galactopyranoside (MUG), a derivative of 7-hydroxycoumarin, is a widely used fluorogenic substrate for β-galactosidase.

Materials:

-

Cell or tissue extract

-

4-Methylumbelliferyl-β-D-galactopyranoside (MUG) solution

-

Assay Buffer (e.g., 1X Fluorescent β-Galactosidase Assay Buffer)

-

Stop Solution (e.g., 0.1 N NaOH)

-

96-well plate

-

Fluorometer

Protocol:

-

Prepare cell lysates.

-

Prepare an assay reaction mix by adding the MUG solution to the assay buffer.

-

Add the assay reaction mix to each well of a 96-well plate.

-

Add the cell lysates to the wells to start the reaction.

-

Incubate at 37°C for a suitable time (e.g., 10-60 minutes).

-

Stop the reaction by adding the stop solution. The stop solution also increases the fluorescence intensity of the product.[8]

-

Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of about 460 nm.[9]

Metal Ion Detection

AMC derivatives can be designed to act as chemosensors for various metal ions. The binding of a metal ion to a receptor linked to the AMC core can either quench or enhance its fluorescence, or in some cases, cause a ratiometric shift in the emission spectrum.

This protocol outlines a method for the ratiometric detection of copper ions (Cu²⁺) using this compound (AMC) and o-phenylenediamine (OPD).

Materials:

-

This compound (AMC) solution (e.g., 50 µM)

-

o-Phenylenediamine (OPD) solution (e.g., 50 mM)

-

Tris-HCl buffer (e.g., 0.2 M, pH 7.4)

-

Copper sulfate (CuSO₄) solutions of varying concentrations

-

Fluorescence spectrophotometer

Protocol:

-

In a reaction tube, mix the AMC solution, OPD solution, and Tris-HCl buffer.

-

Add the copper sulfate solution at different final concentrations.

-

Incubate the mixture at 37°C for a defined period (e.g., 2 hours).

-

Record the fluorescence emission spectrum with an excitation wavelength of 360 nm.

-

Calculate the ratio of fluorescence intensities at two different wavelengths (e.g., F557/F438) to determine the concentration of Cu²⁺.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the underlying biological mechanisms is crucial for understanding and implementing these powerful fluorescent probes.

General Mechanism of Enzyme Detection using AMC-Substrates

The following diagram illustrates the fundamental principle of "turn-on" fluorescence upon enzymatic cleavage of an AMC-based substrate.

Caption: Enzymatic cleavage of a non-fluorescent AMC-substrate releases fluorescent AMC.

Workflow for High-Throughput Screening (HTS) of Enzyme Inhibitors

AMC-based assays are highly amenable to high-throughput screening for the identification of enzyme inhibitors.

Caption: A typical workflow for high-throughput screening of enzyme inhibitors.

Apoptosis Detection via Caspase-3 Activity

This diagram illustrates the signaling pathway leading to caspase-3 activation and its detection using an AMC-based probe.

Caption: Detection of apoptosis through caspase-3 activation and cleavage of an AMC probe.

Conclusion

This compound and its derivatives continue to be powerful and versatile tools in the fields of life sciences and drug discovery. Their favorable photophysical properties, coupled with the straightforward "turn-on" fluorescence mechanism, enable the development of highly sensitive and specific probes for a wide array of biological targets. The ability to chemically modify the coumarin core allows for the fine-tuning of its spectral properties and the attachment of diverse recognition moieties, further expanding the repertoire of applications. This guide has provided a comprehensive overview of the core principles, quantitative data, synthetic strategies, and detailed experimental protocols for utilizing AMC-based probes. By leveraging the information and workflows presented herein, researchers can effectively harness the power of these fluorescent tools to advance their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 3. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. goldbio.com [goldbio.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

Spectroscopic Properties of 7-Amino-4-methylcoumarin in Diverse Solvent Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC), a prominent member of the coumarin family of fluorescent dyes, is widely utilized in various scientific disciplines, including molecular biology, analytical chemistry, and drug discovery. Its utility stems from its sensitivity to the local microenvironment, a characteristic that manifests as changes in its spectroscopic properties. This phenomenon, known as solvatochromism, makes AMC an invaluable tool for probing molecular interactions, enzyme activity, and cellular environments. This technical guide provides a comprehensive overview of the spectroscopic behavior of AMC in a range of solvents, offering detailed experimental protocols and a structured presentation of key data to aid researchers in the effective application of this versatile fluorophore.

Core Spectroscopic Properties of this compound

The photophysical behavior of this compound is profoundly influenced by the polarity and hydrogen-bonding capabilities of its surrounding solvent molecules. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, a consequence of the stabilization of the more polar excited state relative to the ground state. This section summarizes the key spectroscopic parameters of AMC in various solvents.

Data Presentation: Spectroscopic Parameters of this compound in Various Solvents

The following table compiles the absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift, and fluorescence lifetime (τ) of this compound in a selection of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ) (ns) |

| Water | 80.1 | 350 | 445-450 | 5800 | 1.7 - 2.5 |

| Ethanol | 24.6 | 354 | 430-440 | 4800 | 4.1 |

| Methanol | 32.7 | 352 | 435-445 | 5200 | 4.5 |

| Acetonitrile | 37.5 | 350 | 425-435 | 4800 | 4.9 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 360 | 450-460 | 5500 | - |

| Dichloromethane | 8.9 | 350 | 415-425 | 4500 | - |

| Toluene | 2.4 | 345 | 400-410 | 4400 | - |

| Cyclohexane | 2.0 | 340 | 390-400 | 4100 | - |

Note: The exact values can vary slightly depending on the experimental conditions and the purity of the solvents and the compound.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. This section outlines the methodologies for key experiments related to the analysis of this compound.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of this compound in a specific solvent.

Materials:

-

This compound (AMC)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of AMC in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mM.

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution in the solvent of interest to obtain concentrations ranging from 1 µM to 10 µM. The final absorbance at the absorption maximum should be between 0.05 and 0.1 to avoid inner filter effects.

-

Absorption Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of the AMC solution from 250 nm to 450 nm.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Emission Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λ_abs.

-

Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.

-

Identify the wavelength of maximum emission (λ_em).

-

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ_f) of AMC in a specific solvent relative to a standard.

Materials:

-

AMC solution (as prepared above)

-

Quantum yield standard with a known Φ_f in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Fluorometer with a corrected emission spectrum function

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of both the AMC sample and the standard with an absorbance of approximately 0.05 at the excitation wavelength.

-

Record the absorption spectra of both the sample and the standard.

-

Record the corrected fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(standard) * (A_standard / A_sample) * (I_sample / I_standard) * (η_sample² / η_standard²) where:

-

A is the absorbance at the excitation wavelength

-

I is the integrated emission intensity

-

η is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime

Objective: To measure the fluorescence lifetime (τ) of AMC in a specific solvent using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

TCSPC system with a pulsed light source (e.g., a picosecond laser diode)

-

AMC solution (as prepared above)

-

Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of ludox or non-dairy creamer)

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with the scattering solution.

-

Set the excitation and emission wavelengths appropriately.

-

Acquire the IRF by collecting the scattered light from the pulsed source.

-

-

Sample Measurement:

-

Replace the scattering solution with the AMC solution.

-

Acquire the fluorescence decay curve under the same experimental conditions as the IRF measurement.

-

-

Data Analysis:

-

Use appropriate software to perform a deconvolution of the experimental decay curve with the IRF.

-

Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Mandatory Visualizations

Logical Relationship of Solvatochromism

The following diagram illustrates the influence of solvent properties on the spectroscopic characteristics of this compound. An increase in solvent polarity generally leads to a greater stabilization of the excited state, resulting in a red-shifted emission and a larger Stokes shift.

Caption: Influence of solvent properties on the spectroscopic characteristics of AMC.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the comprehensive spectroscopic characterization of this compound in a given solvent.

Caption: General workflow for the spectroscopic analysis of this compound.

7-Amino-4-methylcoumarin (AMC): A Technical Guide to its Excitation and Emission Spectra for Researchers and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC), also known as Coumarin 120, is a highly versatile and widely utilized fluorescent probe in biomedical research and drug discovery. Its intrinsic blue fluorescence, which is modulated upon conjugation to other molecules, makes it an invaluable tool for developing sensitive fluorogenic assays, particularly for the detection of enzymatic activity. When conjugated to a peptide or other substrate, the fluorescence of AMC is typically quenched. Enzymatic cleavage releases the free AMC, resulting in a significant increase in fluorescence intensity that can be directly correlated with enzyme activity. This technical guide provides an in-depth overview of the excitation and emission spectra of AMC, detailed experimental protocols for its use, and a visualization of its application in a key signaling pathway.

Spectroscopic Properties of this compound

Table 1: Spectroscopic Properties of this compound (AMC)

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 341 - 351 nm | Varies with solvent |

| 365 nm | Ethanol | |

| 380 nm | For enzyme assays | |

| Emission Maximum (λem) | 430 - 441 nm | Varies with solvent |

| 440 nm | Ethanol | |

| 460 nm | For enzyme assays | |

| Molar Extinction Coefficient (ε) | Not consistently reported for free AMC. | - |

| Quantum Yield (ΦF) | Not definitively reported for free AMC. | - |

Experimental Protocols

General Protocol for Measuring AMC Fluorescence

This protocol outlines the basic steps for preparing a solution of this compound and measuring its fluorescence spectrum.

Materials:

-

This compound (AMC) powder

-

Dimethyl sulfoxide (DMSO) or other suitable solvent (e.g., ethanol, DMF)

-

Phosphate-buffered saline (PBS) or buffer of choice

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of AMC (e.g., 1-10 mM) by dissolving the AMC powder in a minimal amount of DMSO. AMC is soluble in DMSO, DMF, and acetone.

-

Working Solution Preparation: Dilute the AMC stock solution in the desired buffer (e.g., PBS) to a final concentration suitable for fluorescence measurement (typically in the low micromolar range).

Unveiling the Luminescence of 7-Amino-4-methylcoumarin and its Derivatives: A Technical Guide to Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical property of 7-amino-4-methylcoumarin (AMC) and its derivatives: their fluorescence quantum yield. As highly fluorescent molecules, these coumarins are extensively utilized as probes, labels, and sensors in a myriad of scientific and biomedical applications. Understanding and accurately measuring their quantum yield is paramount for the successful design and implementation of fluorescence-based assays and imaging techniques. This document provides a comprehensive overview of their quantum yield in various environments, a detailed protocol for its measurement, and a visual representation of the experimental workflow.

Data Presentation: Quantum Yield of this compound and its Derivatives

The fluorescence quantum yield (Φ) of coumarin dyes is highly sensitive to their molecular structure and the surrounding solvent environment. The following table summarizes the quantum yield values for this compound and several of its derivatives in different solvents, compiled from various studies. This data highlights the significant impact of both structural modifications and solvent polarity on the fluorescence efficiency of these compounds.

| Compound Name | Solvent | Quantum Yield (Φ) |

| This compound | Ethanol | ~0.5 |

| 7-Diethylamino-4-methylcoumarin (Coumarin 1) | Ethanol | ~0.5 |

| 7-Diethylamino-4-methylcoumarin (Coumarin 1) | Less Polar Solvents | Generally Higher |

| Coumarin 102 | Ethanol | 0.6 |

| Coumarin 153 | Ethanol | 0.4 |

| Coumarin 153 | Water | 0.1 |

| Coumarin 153 | Cyclohexane | 0.9 |

| Coumarin 6 | Ethanol | 0.8 |

| 6-Hydroxy-7-amino-4-methylcoumarin (knightletin) | Methanol | 0.81[1] |

| 3-Substituted 7-Hydroxycoumarin (Inhibitor 6d) | PBS (pH 7.4) | 0.25[2] |

| 3-Substituted 7-Hydroxycoumarin (Inhibitor 7) | PBS (pH 7.4) | 0.32[2] |

| 7-(N,N-diethylamino)coumarin-3-aldehyde derivative (4e) | - | 0.83 |

| 7-aminocoumarin derivative (CC-7) | Methanol | ~0.19 |

| 7-aminocoumarin derivative (CC-8) | Methanol | ~0.21 |

Note: The quantum yield is a dimensionless quantity representing the ratio of photons emitted to photons absorbed. The values presented here are relative quantum yields, often determined using a well-characterized standard.

Experimental Protocols: Measurement of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[3][4] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Principle

The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed. In the comparative method, the quantum yield of an unknown sample (Φ_x) can be calculated relative to a standard (Φ_st) using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.

To minimize errors from inner filter effects, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is typically below 0.1.[5] A more accurate approach involves measuring the integrated fluorescence intensity and absorbance for a series of concentrations for both the sample and the standard. A plot of integrated fluorescence intensity versus absorbance will yield a straight line, and the gradient (slope) of this line can be used in the calculation.[3]

The equation then becomes:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

Materials and Equipment

-

Spectrofluorometer with a corrected emission spectrum function.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

-

High-purity solvents.

-

Volumetric flasks and pipettes for accurate dilutions.

Step-by-Step Procedure

-

Selection of a Suitable Standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range as the sample of interest. The quantum yield of the standard should be well-established and not significantly affected by environmental factors.

-

Preparation of Stock Solutions: Prepare stock solutions of both the unknown sample and the standard in the desired solvent.

-

Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength for each solution.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the sample and the standard. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A).

-

Perform a linear regression for both data sets to obtain the slope (gradient, Grad) of the lines.

-

Using the equation Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²), calculate the quantum yield of the unknown sample. The refractive indices (η) of the solvents can be found in the literature. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

-

Mandatory Visualization

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining relative fluorescence quantum yield.

Signaling Pathways and Applications

While this compound and its derivatives are extensively used as fluorescent probes in biological systems, detailed descriptions of their direct involvement in specific signaling pathways are not the primary focus of the existing literature concerning their quantum yield. Their principal application lies in their ability to report on the presence or activity of other molecules or changes in the cellular environment. For instance, they are commonly employed as:

-

Enzyme Substrates: Derivatives of AMC are synthesized with a quenching group that is cleaved by a specific enzyme. The resulting release of the highly fluorescent AMC provides a direct measure of enzyme activity.

-

Fluorescent Labels: These coumarins can be conjugated to proteins, antibodies, or nucleic acids to enable their visualization and tracking within cells and tissues.

-

Sensors for Ions and Small Molecules: Modifications to the coumarin scaffold can render them sensitive to the concentration of specific ions (e.g., Ca²⁺, Zn²⁺) or small molecules, leading to a change in their fluorescence properties upon binding.

The utility of these compounds in studying signaling pathways is therefore indirect; they serve as powerful tools to monitor the components and dynamics of these pathways rather than acting as direct effectors.

References

The Allure of Light: A Technical Guide to the Photophysical Properties of Novel Aminocoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of novel aminocoumarin derivatives, a class of heterocyclic compounds demonstrating remarkable photophysical properties. Their inherent fluorescence, sensitivity to the micro-environment, and amenability to structural modification have positioned them as powerful tools in various scientific domains, including the development of advanced fluorescent probes and potent photosensitizers for therapeutic applications. This document provides a comprehensive overview of their synthesis, photophysical characteristics, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Core Photophysical Characteristics of Novel Aminocoumarin Derivatives

Aminocoumarins are renowned for their strong fluorescence, typically in the blue-green region of the spectrum.[1] Their photophysical properties are intricately linked to their molecular structure, particularly the nature and position of substituents on the coumarin scaffold.[1][2] The presence of an amino group at the 7-position is a key feature, acting as an electron-donating group that facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their fluorescent properties.[1][3]

The photophysical behavior of these derivatives is highly sensitive to their local environment, a characteristic that is exploited in the design of fluorescent probes.[4] Factors such as solvent polarity, pH, and the presence of specific analytes can significantly influence their absorption and emission spectra, fluorescence quantum yield, and lifetime.[5][6] For instance, a red shift (bathochromic shift) in the emission spectrum is often observed in more polar solvents, which can be attributed to the stabilization of the polar excited state.[7]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of recently developed aminocoumarin derivatives, providing a comparative overview of their performance.

| Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Solvent | Reference |

| Iminocoumarin 1 | ~450 | ~500 | Not Reported | > 0.90 | Dichloromethane | [8] |

| Iminocoumarin 2 | ~450 | ~500 | Not Reported | > 0.90 | Chloroform | [8] |

| Coumarin-based Merocyanine 1 | Not Reported | Not Reported | Not Reported | Weakly fluorescent in solution | Methanol | [8] |

| Coumarin-based Merocyanine 2 (AIEgen) | Not Reported | Not Reported | Not Reported | Aggregation-induced emission | Methanol/Water | [8] |

| 7-diethylaminocoumarin amide 1 | Not Reported | 537 | Not Reported | 0.36 (in THF), 0.32 (in glycerol), 0.47 (solid) | THF, Glycerol, Solid | [9] |

| 7-diethylaminocoumarin amide 2 | Not Reported | Not Reported | Not Reported | 0.43 (in THF), 0.38 (in glycerol) | THF, Glycerol | [9] |

| 7-diethylaminocoumarin amide 3 | Not Reported | Not Reported | Not Reported | 0.27 (in THF), 0.41 (in glycerol) | THF, Glycerol | [9] |

| Coumarin Fused Dihydropyridine 4e | Not Reported | Not Reported | Not Reported | 0.83 | Not Specified | [5] |

| Derivative | Fluorescence Lifetime (τ_f) (ns) | Solvent | Reference |

| Coumarin 1 in Glycerol | 3.8 | Glycerol | [7] |

| Coumarin 1 in Glycerol (80°C) | 1.6 | Glycerol | [7] |

| 7-amino-4-methylcoumarin | Not Reported | Aqueous | [10] |

| 7-hydroxy-4-methylcoumarin | Not Reported | Aqueous | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of novel aminocoumarin derivatives. The following sections provide methodologies for key experiments.

Synthesis of Aminocoumarin Derivatives

The synthesis of aminocoumarins can be achieved through various established methods, with the Pechmann condensation and reactions involving 4-hydroxycoumarins being common starting points.[11][12] A modern and efficient approach for the synthesis of N-substituted 7-aminocoumarins from readily available 7-hydroxycoumarins involves an amide Smiles rearrangement.[13]

General Procedure for the Synthesis of 7-Aminocoumarins via Amide Smiles Rearrangement: [13]

-

Alkylation: To a solution of the 7-hydroxycoumarin (1.0 equiv) in a suitable solvent such as DMF, add an α-bromoacetamide (1.2 equiv) and a base like cesium carbonate (Cs₂CO₃, 1.5 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-alkylated intermediate.

-

Smiles Rearrangement and Hydrolysis: Dissolve the crude intermediate in a suitable solvent (e.g., DMF) and add a base (e.g., Cs₂CO₃, 2.4 equiv).

-

Heat the reaction mixture to 80-100 °C for 4-8 hours.

-

After cooling to room temperature, add water to precipitate the N-substituted 7-aminocoumarin product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the product by recrystallization or column chromatography.

Photophysical Measurements

Accurate determination of the photophysical properties is essential to evaluate the potential of novel aminocoumarin derivatives.

UV-Vis Absorption Spectroscopy: [14][15]

-

Prepare stock solutions of the aminocoumarin derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO).

-

Prepare a series of dilutions to obtain concentrations in the range of 1-10 µM.

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm in a 1 cm path length quartz cuvette.

-

Use the pure solvent as a reference.

-

Determine the wavelength of maximum absorption (λ_abs) and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy: [14][15]

-

Use the same solutions prepared for UV-Vis absorption measurements.

-

Record the fluorescence emission and excitation spectra using a spectrofluorometer.

-

For emission spectra, excite the sample at its λ_abs.

-

For excitation spectra, set the emission wavelength to the maximum fluorescence emission (λ_em).

-

Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

Fluorescence Quantum Yield (Φ_f) Determination: [16]

-

The relative method is commonly employed using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength.

-

Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Fluorescence Lifetime (τ_f) Measurement: [10][16]

-

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time delays is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime is determined by fitting the decay curve to a single or multi-exponential function after deconvolution with the instrument response function.

Visualizing Workflows and Mechanisms

Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate key aspects of working with aminocoumarin derivatives.

Caption: Experimental workflow for the synthesis and photophysical characterization of novel aminocoumarin derivatives.

Caption: Simplified signaling pathway of aminocoumarin-mediated photodynamic therapy (PDT).

Applications in Drug Development and Research

The unique photophysical properties of novel aminocoumarin derivatives make them highly valuable in drug development and various research fields.

-

Fluorescent Probes: Their sensitivity to the local environment allows for the design of probes that can report on changes in polarity, pH, viscosity, and the presence of specific ions or biomolecules.[4][5] This is particularly useful for studying cellular processes and for high-throughput screening assays.

-

Photodynamic Therapy (PDT): Certain aminocoumarin derivatives can act as efficient photosensitizers.[17][18] Upon excitation with light of a specific wavelength, they can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells or pathogenic microbes.[19][20] Their strong absorption in the visible region and high triplet state quantum yields are desirable characteristics for PDT agents. The cellular uptake and internalization mechanism of coumarin-based compounds are critical factors for their efficacy in such applications.[21][22][23]

-

Bioimaging: The high fluorescence quantum yields and photostability of some aminocoumarin derivatives make them excellent fluorophores for cellular and tissue imaging.[24] They can be conjugated to biomolecules to visualize their localization and dynamics within living systems.

Conclusion

Novel aminocoumarin derivatives represent a versatile and powerful class of photophysically active molecules. The ability to fine-tune their properties through synthetic modifications opens up a vast design space for the creation of sophisticated tools for research and medicine. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers seeking to harness the potential of these luminous compounds. As research in this area continues to advance, we can anticipate the development of even more innovative aminocoumarin-based technologies with significant impacts on drug discovery, diagnostics, and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 7-Amino coumarin based fluorescent phototriggers coupled with nano/bio-conjugated bonds: Synthesis, labeling and photorelease - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - A new synthetic protocol for coumarin amino acid [beilstein-journals.org]

- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. exaly.com [exaly.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new synthetic protocol for coumarin amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. biocompare.com [biocompare.com]

- 16. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro photocytotoxicity of coumarin derivatives for one- and two-photon excited photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and in vitro photocytotoxicity of coumarin derivatives for one- and two-photon excited photodynamic therapy - Beijing Institute of Technology [pure.bit.edu.cn]

- 19. COUPY Coumarins as Novel Mitochondria-Targeted Photodynamic Therapy Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 7-Amino-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 7-Amino-4-methylcoumarin (AMC), a vital fluorescent probe and a scaffold of significant interest in medicinal chemistry. Understanding the solid-state architecture of AMC is crucial for comprehending its photophysical properties, stability, and potential for polymorphism, all of which are critical parameters in drug development and material science. This document outlines the crystallographic parameters of AMC, details the experimental procedures for its synthesis and crystal growth, and discusses the implications of its structural features.

Introduction

This compound (also known as Coumarin 120) is a highly fluorescent molecule widely employed in biochemical assays to detect enzymatic activity, particularly of proteases and glycosidases.[1][2] Its utility stems from the quenching of its fluorescence when conjugated to a substrate and the subsequent release of the highly fluorescent free AMC upon enzymatic cleavage. Beyond its role as a reporter molecule, AMC and its derivatives have shown promising biological activities, including potential as antitubercular agents that may target the cell wall of Mycobacterium tuberculosis.[3][4]

The efficacy and reliability of AMC in these applications are intrinsically linked to its molecular structure and intermolecular interactions in the solid state. This guide focuses on the analysis of its crystal structure, which has been determined by single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The most common and efficient method for synthesizing this compound is the Pechmann condensation.[5]

Materials:

-

m-Aminophenol

-

Ethyl acetoacetate

-

Indium(III) chloride (InCl₃) or another suitable acid catalyst (e.g., concentrated H₂SO₄, nano-crystalline sulfated-zirconia)[5][6]

-

Ethanol

-

Petroleum ether

Procedure:

-

In a mortar or a high-speed ball mill, combine m-aminophenol (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of InCl₃ (e.g., 3 mol%).[3]

-

Grind the mixture at room temperature for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid reaction mixture is washed with a mixture of petroleum ether and ethyl acetate to remove any unreacted starting materials.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound as a light yellow to brown crystalline powder.[3]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step for structure elucidation.

Procedure:

-

Prepare a saturated solution of purified this compound in a suitable solvent, such as acetonitrile or a mixture of methanol and tetrahydrofuran (THF) (1:1).[7]

-

Allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis will form.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation and Software:

-

A four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Data collection and processing software (e.g., MSC/AFC Diffractometer Control Software).

-

Structure solution and refinement software (e.g., SHELXS, SHELXL, TEXSAN).

Procedure:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is cooled to a specific temperature (e.g., room temperature or 150 K) to reduce thermal vibrations.

-

X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

The collected data are processed, and the structure is solved using direct methods.

-

The structural model is refined using full-matrix least-squares procedures to minimize the difference between observed and calculated structure factors.

Experimental Workflow for Crystal Structure Determination

Caption: General workflow for the determination of a crystal structure.

Crystal Structure and Data

The crystal structure of this compound was first reported by Jasinski and Woudenberg in 1994.[8][9] The compound crystallizes in the monoclinic space group P2₁/c. More recently, a new, more stable polymorph has been identified, which also crystallizes in the monoclinic system but with two molecules in the asymmetric unit.[7]

The key feature of the AMC molecule is the planar benzopyran moiety, with the dihedral angle between the fused benzene and pyrone rings being very small (approximately 1.5-1.8°). This planarity confirms the aromatic character of the system and is crucial for its electronic and photophysical properties.

Crystallographic Data Summary

The following table summarizes the crystallographic data for the originally reported structure of this compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.653(2) |

| b (Å) | 6.903(3) |

| c (Å) | 14.398(3) |

| β (°) | 99.34(2) |

| Volume (ų) | 848.3(4) |

| Z | 4 |

| Density (calculated) | 1.371 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | Room Temperature |

| Final R-value | 0.0577 for 2429 observed reflections |

Data sourced from Jasinski J & Woudenberg R (1994) Acta Cryst. C50, 1954-1956 and related database entries.[8][9]

Intermolecular Interactions

The crystal packing of this compound is significantly influenced by intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while the carbonyl oxygen and the pyrone ring oxygen act as acceptors. These interactions create a stable, three-dimensional network. Specifically, N-H···O and C-H···O hydrogen bonds are observed, with N-H···O distances in the range of 2.98 to 3.17 Å. These hydrogen bonding networks are critical in stabilizing the crystal lattice and can influence the solid-state fluorescence properties of the material.

Application in Mechanistic Studies

The fluorescent properties of AMC are central to its use in drug development and research, particularly for enzyme activity assays.

AMC as a Fluorescent Reporter in Enzyme Assays

Caption: Mechanism of this compound as a fluorescent reporter.

This mechanism relies on the principle of fluorescence resonance energy transfer (FRET) or contact quenching. When covalently attached to a peptide or another substrate, the fluorescence of the AMC moiety is suppressed. Enzymatic cleavage of the substrate releases free AMC, leading to a significant increase in fluorescence intensity, which can be quantitatively measured to determine enzyme kinetics.[2]

Conclusion

The crystal structure of this compound reveals a planar, aromatic molecule stabilized by a network of intermolecular hydrogen bonds. This detailed structural understanding is fundamental for rationalizing its photophysical properties, which are harnessed in its widespread application as a fluorescent reporter. For professionals in drug development, this knowledge is invaluable for designing novel AMC-based substrates for high-throughput screening, developing derivatives with tailored properties, and understanding potential solid-state stability and polymorphism issues. The synthesis and crystallization protocols provided herein offer a practical basis for obtaining high-purity material for these advanced applications.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. New crystalline form of this compound (coumarin 120)—a polymorph with 1 ∶ 1 valence tautomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. This compound 99 26093-31-2 [sigmaaldrich.com]

Solvatochromic effects on 7-Amino-4-methylcoumarin fluorescence

An In-depth Technical Guide to the Solvatochromic Effects on 7-Amino-4-methylcoumarin (AMC) Fluorescence

Introduction

This compound (AMC), also known as Coumarin 120, is a highly fluorescent dye widely utilized in various scientific domains, including as a laser dye, a fluorescent label for peptides in protease activity assays, and as a building block for fluorescent probes.[1][2][3] Its photophysical properties, particularly its fluorescence emission, are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color (absorption or emission spectra) of a chemical substance depending on the polarity of the solvent.

For AMC, the 7-amino group acts as an electron-donating group, and the carbonyl group in the pyrone ring acts as an electron-accepting group, creating an intramolecular charge transfer (ICT) character.[1] Upon photoexcitation, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state (μ_e) compared to the ground state (μ_g).[4][5] Polar solvents can stabilize this polar excited state more effectively than the less polar ground state, resulting in a red-shift (bathochromic shift) in the fluorescence emission spectrum. This pronounced solvatochromic effect makes AMC an excellent probe for studying local environment polarity in chemical and biological systems.

This technical guide provides a comprehensive overview of the solvatochromic effects on AMC fluorescence, detailing the underlying principles, experimental protocols for characterization, and a summary of its photophysical properties in various solvents.

The Principle of Solvatochromism in AMC

The solvatochromic behavior of AMC is governed by the differential solvation of its ground and excited states. The process can be visualized through the energy level diagram below.

-

Ground State (S₀): AMC has a moderate dipole moment in its ground state.

-

Excitation (Absorption): Upon absorption of a photon, the molecule is promoted to the first excited singlet state (S₁). This electronic transition is a rapid process (the Franck-Condon principle), and the solvent molecules do not have time to reorient around the newly formed excited state dipole.

-

Solvent Relaxation: In polar solvents, the surrounding solvent molecules reorient themselves to stabilize the highly polar excited state. This relaxation process lowers the energy of the excited state.

-

Emission (Fluorescence): The molecule returns to the ground state by emitting a photon. Since the excited state was stabilized and its energy lowered by the solvent, the energy gap for emission is smaller than it would be in a nonpolar solvent. This results in the emission of a lower-energy (longer wavelength) photon, causing a red shift in the fluorescence spectrum.

The difference between the absorption and emission maxima, known as the Stokes shift, increases with increasing solvent polarity. This relationship is often described by the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent.

Visualization of the Solvatochromic Effect

The following diagram illustrates the energy state transitions of AMC in nonpolar versus polar solvents, demonstrating the origin of the solvatochromic shift.

Caption: Energy level diagram illustrating the solvatochromic red shift in AMC fluorescence.

Quantitative Photophysical Data